A key 2021 study successfully determined the single crystal structure of furazolidone (FZL) for the first time, allowing for a direct comparison with the related nitrofuran antibiotic, nitrofurantoin (NFT) [1] [2].
The following diagram illustrates the relationship between molecular structure and crystal packing:
Relationship between this compound's molecular structure and its 3D crystal packing.
While the search results do not list a single "lattice energy" value, they provide experimentally determined standard thermodynamic functions of sublimation, which are directly related to the crystal lattice energy [1] [2].
Sublimation Thermodynamics at 298.15 K [2]:
| Compound | ΔHsub° (kJ·mol⁻¹) | ΔGsub° (kJ·mol⁻¹) |
|---|---|---|
| Nitrofurantoin (NFT) | 129.3 | 77.6 |
| This compound (FZL) | 120.4 | 70.5 |
The study concluded that while NFT has a higher sublimation enthalpy and Gibbs energy, its gain in crystal lattice energy is leveled by an entropy increase compared to FZL [2].
The following methodologies from the 2021 study provide a framework for obtaining this data.
For molecular crystals, the sublimation enthalpy (ΔHsub°) is often considered a direct experimental measure of the crystal lattice energy at a given temperature. The data shows that NFT has a stronger lattice energy than FZL, consistent with its additional N−H···O hydrogen bond [2].
However, the overall stability and pharmaceutically relevant properties like solubility are a balance between this energy and other factors. The gain in NFT's lattice energy is partially offset by a greater entropy change upon sublimation. Furthermore, FZL's highly efficient planar structure and strong π-stacking interactions compensate for its lack of a strong hydrogen bond donor, resulting in a robust crystal lattice of a different type [2].
The following tables consolidate key quantitative data on the sublimation and solubility of this compound (FZL) from a combined experimental and theoretical study [1] [2] [3].
Table 1: Standard Thermodynamic Functions of Sublimation (at 298.15 K)
This table presents data related to the transition from the solid to the gas phase, measured using the transpiration method [1] [2].
| Compound | ΔsubH⁰ (kJ·mol⁻¹) | ΔsubG⁰ (kJ·mol⁻¹) | ΔsubS⁰ (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| This compound (FZL) | 129.4 ± 1.5 | Not explicitly stated | Calculated from ΔsubH and T |
| Nitrofurantoin (NFT) | 137.6 ± 0.8 | Not explicitly stated | Calculated from ΔsubH and T |
Table 2: Solubility (x) and Standard Thermodynamic Functions of Dissolution in Buffer Solutions and 1-Octanol
This table shows the solubility and dissolution thermodynamics of this compound, investigated using the saturation shake-flask method across a temperature range of 298.15 to 313.15 K [1] [2].
| Solvent | Temperature (K) | Solubility, x (mole fraction) | ΔsolH⁰ (kJ·mol⁻¹) | ΔsolG⁰ (kJ·mol⁻¹) | ΔsolS⁰ (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|---|
| Buffer pH 2.0 | 298.15 | - | 30.3 | 42.4 | -40.7 |
| Buffer pH 7.4 | 298.15 | - | 21.6 | 43.7 | -74.2 |
| 1-Octanol | 298.15 | - | 12.1 | 27.0 | -50.0 |
A separate study in 12 pure solvents provided the following mole fraction solubility data for this compound [4]:
| Solvent Type | Example Solvents | Approx. Mole Fraction Solubility at 323.15 K |
|---|---|---|
| Polar Aprotic | DMF, DMAC | Marginally higher than in alcohols and water [4] |
| Aqueous EDTA-2Na | Mass fraction 0.03 | 1.949 × 10⁻⁵ [4] |
The key methodologies used in the primary study are detailed below [1] [2] [3].
Sublimation Thermodynamics (Transpiration Method)
Solubility and Dissolution Thermodynamics (Saturation Shake-Flask Method)
The following diagram illustrates the logical workflow and key relationships in the experimental study.
Experimental Workflow and Structure-Property Relationships
The thermodynamic properties of this compound are intrinsically linked to its molecular and crystal structure [2] [3].
This compound is a synthetic nitrofuran antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria that has emerged as a valuable therapeutic option for Helicobacter pylori (H. pylori) eradication, particularly in regions with high resistance to conventional antibiotics. The escalating global challenge of antibiotic resistance has compromised the efficacy of standard triple therapies containing clarithromycin and metronidazole, with failure rates exceeding 20% in some countries [1]. This compound addresses this critical need through its unique mechanism of action involving DNA cross-linking that prevents bacterial replication and transcription, resulting in bactericidal effects against H. pylori [2].
The revival of this compound in H. pylori treatment regimens stems from its favorable resistance profile and cost-effectiveness, especially in developing countries where H. pylori prevalence reaches 80-90% [1]. Recent genomic surveillance studies conducted in Colombia have demonstrated remarkably low resistance rates to this compound (0.84%) compared to high resistance rates for metronidazole and clarithromycin, positioning this compound as an invalualble salvage therapy option [3]. Furthermore, innovative drug delivery approaches incorporating this compound into liposomal systems with mucopenetrative enhancers like N-acetylcysteine (NAC) have shown promising results in overcoming the gastric mucosal barrier, potentially revolutionizing treatment efficacy [2].
This compound exhibits specific physicochemical properties that influence its formulation and clinical application:
This compound exerts its anti-H. pylori effects through a multi-faceted mechanism:
The absorption, distribution, metabolism, and excretion profile of this compound includes:
Table 1: Pharmacological Properties of this compound
| Parameter | Characteristics | Research Implications |
|---|---|---|
| Chemical Class | Synthetic nitrofuran | Requires consideration in drug interaction assessments |
| Solubility | Limited water solubility (4 mg/100 mL) | Formulation challenges; may benefit from advanced delivery systems |
| Mechanism of Action | DNA cross-linking; inhibition of replication/transcription | Lower resistance potential compared to single-target antibiotics |
| Bacterial Coverage | Broad-spectrum (Gram-positive and Gram-negative) | Suitable for combination therapies against H. pylori |
| Metabolism | Hepatic transformation | Potential drug interactions; consideration for patients with hepatic impairment |
Recent clinical investigations have established the therapeutic efficacy of this compound-containing regimens for H. pylori eradication:
This compound has demonstrated particular value in salvage regimens for treatment-resistant H. pylori infections:
Table 2: Clinical Efficacy of this compound-Containing Regimens for H. pylori Eradication
| Regimen Composition | Duration | Eradication Rate | Study Characteristics | Reference |
|---|---|---|---|---|
| Rabeprazole + Bismuth + this compound + Tetracycline | Not specified | Highest ranking (SUCRA: 97.5) | Network meta-analysis of 55 studies | [4] |
| This compound (100mg q.i.d) + Bismuth + Amoxicillin + Pantoprazole | 14 days | 84% (with probiotics) | Double-blind RCT (n=200) | [1] |
| Bismuth + this compound (100mg Q6h) + Tetracycline + PPI | 14 days | 94.5% | Randomized clinical trial (n=110) | [5] |
| This compound (200mg b.i.d) + Levofloxacin + Lansoprazole | 7 days | 89% (rescue therapy) | Prospective open-label trial (n=48) | [6] |
The safety considerations for this compound must be carefully balanced against its efficacy benefits:
Several approaches can optimize the safety profile of this compound-containing regimens:
Objective: To evaluate the efficacy, compliance, and adverse effects of this compound-based quadruple therapy for H. pylori eradication.
Materials:
Methodology:
Objective: To develop a targeted liposomal drug delivery system incorporating this compound and N-acetylcysteine (NAC) to enhance mucopenetration and improve H. pylori eradication.
Materials:
Liposome Preparation:
Mucopenetration Testing:
Anti-H. pylori Efficacy Assessment:
Diagram 1: Experimental workflow for developing liposomal this compound formulations with enhanced mucopenetration
This compound exerts its anti-H. pylori effects through a multi-stage mechanism:
Despite generally low resistance rates, understanding potential resistance mechanisms is crucial:
Diagram 2: Molecular mechanisms of this compound antibacterial action and resistance development in H. pylori
Recent innovations have focused on overcoming physiological barriers to H. pylori eradication:
This compound has established particular value in salvage regimens for treatment-resistant cases:
The geographic variability in H. pylori strains and resistance patterns necessitates region-specific approaches:
This compound represents a valuable therapeutic option in the escalating battle against antibiotic-resistant H. pylori infections. The compelling efficacy evidence from clinical trials, coupled with innovative delivery approaches and favorable resistance profile, positions this drug as both a current solution and future platform for development. Researchers and clinicians should consider regional resistance patterns, appropriate patient selection, and strategic treatment sequencing when incorporating this compound into H. pylori management protocols. The ongoing development of advanced delivery systems, particularly liposomal formulations with mucopenetration enhancers, promises to further enhance the therapeutic potential of this compound in challenging H. pylori infections.
Helicobacter pylori infection is a major global health concern, associated with chronic gastritis, peptic ulcers, and gastric cancer. With traditional triple-therapy eradication rates falling below 80% in many regions due to high clarithromycin and metronidazole resistance, the need for effective rescue therapies is paramount [1] [2] [3]. Furazolidone, a synthetic nitrofuran derivative, has re-emerged as a core component in quadruple therapies due to its potent anti-H. pylori activity and notably low resistance rates, even among metronidazole-resistant isolates [4] [2] [5]. Its mechanisms of action include causing DNA crosslinking in bacterial cells, leading to cell death [6]. The Fifth Chinese National Consensus Report has formally recommended this compound for H. pylori eradication, affirming its clinical importance [5].
This compound is typically used in a quadruple regimen consisting of a Proton Pump Inhibitor (PPI), Bismuth, Amoxicillin, and This compound. Dosing and duration are critical for success, with 10 to 14-day courses being most common. The table below summarizes key regimens and their documented efficacy.
Table 1: Documented this compound-Based Quadruple Therapies and their Eradication Rates
| Therapy Composition (All twice daily) | Duration | Study Design | Eradication Rate (PP) | Eradication Rate (ITT) | Citation |
|---|---|---|---|---|---|
| Rabeprazole 20 mg, Amoxicillin 1 g, Levofloxacin 0.2 g, this compound 0.1 g | 7 days | Randomized Controlled Trial | 94.3% | 86.0% | [3] |
| PPI*, Amoxicillin 1 g, Bismuth#, this compound 100 mg | 10-14 days | Retrospective Study (n=992) | 94.5% (Overall) | - | [2] |
| Omeprazole 20 mg, Bismuth Subcitrate 240 mg, Tetracycline 500 mg, this compound 200 mg | 7 days | Open Cohort Study | 67.0% | 63.0% | [7] |
| Rabeprazole 20 mg, Amoxicillin 1 g, Bismuth Potassium Citrate 220 mg, this compound 100 mg | 14 days | Randomized Controlled Trial | 92.5% (Control Group) | 85.2% (Control Group) | [1] |
| Omeprazole 20 mg, Bismuth Subcitrate 240 mg, Amoxicillin 1 g, this compound 200 mg | 7 days | Open Cohort Study | 68.8% | - | [4] |
PPI types included esomeprazole 20 mg, rabeprazole 10 mg, pantoprazole 40 mg, lansoprazole 30 mg, or omeprazole 20 mg [2].* *Bismuth types and doses included colloidal bismuth pectin 200-400 mg [2] or bismuth potassium citrate 220 mg [1].*
Efficacy is influenced by several factors. A large 2018 retrospective study confirmed that This compound-based quadruple therapy is effective as both primary and rescue therapy, with eradication rates of 95.0% and 91.3%, respectively [2]. Furthermore, combining this compound with traditional Chinese medicine, such as Jinghua Weikang Capsule (JWC), has shown promise in rescue therapy. A 2025 RCT demonstrated that a JWC-containing regimen exhibited non-inferiority to bismuth quadruple therapy while significantly reducing the incidence of adverse reactions [1].
This compound is generally well-tolerated, but awareness of its adverse event profile is crucial for clinical management and patient counseling.
Table 2: Documented Adverse Events and Management Strategies
| Adverse Event | Reported Frequency | Characteristics & Management |
|---|---|---|
| Overall Adverse Events | 5.74% - 31.4% [1] [4] | Frequency varies with dose and population. Most are mild/moderate. |
| Common Events | Nausea, vomiting, abdominal pain, diarrhea, dizziness, headache [1] [3] | Often mild and self-limiting; rarely require discontinuation. |
| Drug Fever | 1.80% (in one study) [5] | Manifests around 11 days post-initiation; resolves upon discontinuation. |
| Severe Events | Rare (leads to discontinuation) [4] [7] | Includes severe nausea, diarrhea, dizziness. Requires therapy cessation. |
A 2022 study identified that being female and concomitant use of clarithromycin were independent risk factors for developing this compound-associated fever [5]. As a monoamine oxidase inhibitor (MAO-I), this compound requires patients to avoid certain foods and medications; advising abstinence from alcoholic beverages during therapy is critical, as alcohol consumption was identified as a predictor of eradication failure (AOR=4.4) [2].
This protocol is adapted from a 2025 multicenter RCT investigating Jinghua Weikang Capsule (JWC) combined with this compound therapy [1].
This protocol outlines an innovative approach to enhance this compound delivery, based on a 2024 study [6].
The following workflow diagram illustrates the experimental process for developing and testing the liposomal formulation:
This compound-based quadruple therapy remains a potent, cost-effective, and safe option for eradicating H. pylori, particularly in cases of antibiotic resistance. Its efficacy is well-documented in both primary and rescue settings. Future work should focus on optimizing combination strategies, exploring novel drug delivery systems to further enhance efficacy and reduce side effects, and validating predictors of success in diverse populations.
Giardiasis, caused by the protozoan parasite Giardia duodenalis (also known as G. lamblia or G. intestinalis), represents a significant global health burden as the most commonly diagnosed intestinal parasitic infection in the United States and the most prevalent protozoal intestinal parasite worldwide. [1] [2] The clinical manifestations of giardiasis range from asymptomatic colonization to acute or chronic diarrheal illness characterized by watery diarrhea, flatulence, abdominal cramps, malabsorption, and weight loss. [1] [2] Traditional treatment approaches have primarily relied on nitroimidazole compounds like metronidazole, but the emergence of treatment-refractory cases and the need for pediatric-appropriate formulations have maintained furazolidone as a clinically relevant therapeutic option, particularly in specific patient populations and resource-limited settings. [1] [3]
This compound, a nitrofuran derivative with both antiprotozoal and antibacterial properties, has been used in clinical practice since the 1960s and remains particularly valuable for treating giardiasis in children due to its availability in liquid formulation. [3] [4] [5] Despite its removal from the commercial market in the United States and parts of Europe, this compound continues to be employed in many developing countries and research settings, warranting comprehensive understanding of its pharmacological characteristics, treatment protocols, and research applications. [3] [5] These application notes provide detailed protocols and scientific context to support researchers and drug development professionals in their investigation of this compound for giardiasis treatment.
This compound (chemical formula: C~8~H~7~N~3~O~5~) is a synthetic nitrofuran derivative characterized by a distinctive nitrofuran ring structure that confers both antibacterial and antiprotozoal activity. [6] The drug exists as a yellow, crystalline powder with poor water solubility but adequate solubility in various pharmaceutical solvents used in liquid formulations. This compound's chemical designation is 3-[(5-Nitrofurfurylidene)amino]-2-oxazolidinone, with a molecular weight of 225.16 g/mol. [6]
Table 1: Pharmaceutical Properties of this compound
| Property | Specification | Research Implications |
|---|---|---|
| Chemical Class | Nitrofuran derivative | Cross-resistance potential with other nitrofurans |
| Molecular Weight | 225.16 g/mol | Determines bioavailability and membrane permeability |
| Formulations | Tablets (50 mg, 100 mg), Oral suspension (50 mg/15 mL) | Pediatric suitability with liquid form |
| Solubility | Low water solubility | Formulation challenges for parenteral administration |
| Storage | Light-sensitive, stable at room temperature | Protection from degradation during studies |
| Regulatory Status | Not commercially available in US, available internationally | Import requirements for research supplies |
The pharmacokinetic profile of this compound reveals substantial absorption (65-70%) following oral administration, with extensive metabolism resulting in only approximately 5% of excreted material retaining microbiological activity. [3] [5] Radiolabeled drug studies indicate that this compound is well absorbed from the gastrointestinal tract, with a dose of 5 mg/kg achieving maximum plasma concentrations of approximately 1 mg/L. [5] [6] The drug undergoes rapid and extensive metabolic transformation, primarily via nitro-reduction to aminofuran derivatives, including the primary metabolites 3-amino-2-oxazolidone (AOZ) and beta-hydroxyethylhydrazine (HEH). [6] The metabolite AOZ has been identified as responsible for this compound's monoamine oxidase inhibition activity. [6] this compound exhibits a short half-life of approximately 10 minutes, with detoxification and elimination primarily mediated through glutathione conjugation. [6]
This compound exerts its antiprotozoal effects through a multi-mechanistic approach that primarily targets macromolecular synthesis in Giardia trophozoites. The drug's nitro group undergoes enzymatic reduction within the parasite, generating reactive intermediates that cause DNA damage through cross-linking and alkylation, ultimately inhibiting nucleic acid replication. [3] [6] Additionally, this compound and its reduction products interfere with essential bacterial enzyme systems, particularly those involved in carbohydrate metabolism, which is critically important for energy production in Giardia trophozoites. [3]
Recent research has elucidated that this compound undergoes reduction via the parasite's NADH oxidase, producing superoxide radicals and other reactive oxygen species that damage DNA and functional organelles, ultimately reducing the trophozoites' capacity to differentiate into cysts. [3] This oxidative damage mechanism is particularly effective against anaerobic organisms like Giardia that lack robust antioxidant defense systems. The cumulative effect of these actions results in the gradual inhibition of monoamine oxidase—an activity associated with this compound's metabolite AOZ—though the clinical significance of this effect in giardiasis treatment remains uncertain. [6]
Figure 1: Mechanism of Action of this compound Against Giardia Trophozoites
The broad-spectrum activity of this compound encompasses not only Giardia but also various enteric bacterial pathogens, including Salmonella, Shigella, Escherichia coli, Vibrio cholerae, and Campylobacter jejuni, making it particularly useful in cases where the specific etiology of diarrheal disease remains undefined. [3] [5] [6] This antibacterial activity stems from this compound's interference with multiple bacterial enzyme systems and its capacity to inhibit DNA replication, which collectively minimize the development of resistant organisms compared to agents with single-site mechanisms of action. [6]
The established treatment protocol for giardiasis with this compound requires an extended duration to achieve parasitological cure. Clinical studies have demonstrated that shorter courses result in unacceptably high failure rates, with one randomized trial showing only 20% efficacy with a 5-day regimen compared to 92% cure rates with 10 days of treatment. [7] The standard dosing for adults is 100 mg administered four times daily (q.i.d.) for 7-10 days, while pediatric dosing is weight-based at 1.25 mg/kg given four times daily for the same duration. [3] [5]
Table 2: this compound Dosing Regimen for Giardiasis
| Population | Dose | Frequency | Duration | Formulation | Efficacy |
|---|---|---|---|---|---|
| Adults | 100 mg | 4 times daily | 7-10 days | Tablets | 80-96% cure rate [3] |
| Children | 1.25 mg/kg | 4 times daily | 7-10 days | Oral suspension | 92% with 10-day course [7] |
| Children ≥5 years | 25-50 mg | 4 times daily | 7-10 days | Tablet or liquid | Comparable to adult efficacy |
| Children 1-4 years | 5-7.5 mL | 4 times daily | 7-10 days | Suspension (50 mg/15mL) | Age-appropriate formulation |
| Infants 1-12 months | 2.5-5 mL | 4 times daily | 7-10 days | Suspension (50 mg/15mL) | Limited safety data |
For clinical trials assessing this compound efficacy, the recommended primary endpoint is parasitological cure confirmed by stool examination (microscopy or antigen testing) at 7-10 days after completion of therapy, with secondary endpoints including clinical resolution of diarrhea, abdominal pain, flatulence, and other giardiasis-associated symptoms. [7] [8] Researchers should note that a 5-day course of this compound demonstrates unacceptably low efficacy (approximately 20%) and should not be utilized except in the context of comparative efficacy studies. [7]
Pediatric patients represent a particularly important population for this compound therapy due to the availability of a liquid formulation and the high prevalence of giardiasis in children, who demonstrate infection rates of 6-8% in developed countries and up to 20% in developing nations. [1] [2] The palatable liquid suspension facilitates adherence in younger children who cannot swallow tablets, though clinicians and researchers should be aware of potential nausea and vomiting that may complicate administration. [3]
For pregnant patients, especially during the first trimester, the potential risks of anti-giardial therapy must be carefully weighed against the benefits of treatment. [9] [10] While no adequate controlled studies exist regarding this compound use in pregnant women, it is considered a metabolite of nitrofurantoin and may share similar safety considerations. [5] When treatment during pregnancy is necessary, particularly in the first trimester, paromomycin (a poorly absorbed aminoglycoside) is often preferred, though it may be less effective than this compound. [1] [10]
This compound is generally well tolerated, with the most frequently reported adverse effects being gastrointestinal disturbances, including nausea (approximately 8% of patients) and vomiting. [3] [5] These effects are typically mild and rarely necessitate discontinuation of therapy. Other documented adverse reactions include headache (1.3%), systemic symptoms such as fever and malaise (0.6%), and skin rashes (0.54%). [5]
The drug's monoamine oxidase inhibitor (MAOI) activity represents a clinically significant consideration, potentially leading to interactions with tyramine-rich foods and sympathomimetic medications. [3] [5] Although hypertensive crises have rarely been reported in association with this compound, researchers should caution clinical investigators about this theoretical risk. Additionally, this compound exhibits disulfiram-like properties that can cause unpleasant reactions when combined with alcohol, necessitating abstinence during treatment and for several days afterward. [3] [5]
Table 3: Safety Profile and Management of Adverse Effects
| Adverse Effect | Incidence | Management Strategy | Research Monitoring Parameters |
|---|---|---|---|
| Gastrointestinal (nausea/vomiting) | ~8% | Administer with food, divide doses | Treatment discontinuation rates, symptom diaries |
| Allergic reactions | 0.54% (rashes), rare (systemic) | Discontinue immediately | Skin assessments, respiratory monitoring |
| Disulfiram-like reaction | Rare (with alcohol) | Alcohol avoidance | Patient education, compliance monitoring |
| MAOI interactions | Rare (theoretical) | Tyramine-restricted diet | Blood pressure monitoring, dietary logs |
| Hemolytic anemia | Rare (G6PD deficiency) | Screen at-risk populations | Hematologic parameters in susceptible patients |
| Neurological effects | 1.3% (headache) | Symptomatic treatment | Headache assessment scales |
Hemolytic anemia may occur in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, necessitating caution in populations with high prevalence of this enzyme deficiency. [3] [5] Infants under one month of age are particularly susceptible to this adverse effect and should generally not receive this compound. Laboratory monitoring in clinical trials should include baseline assessment of G6PD status in at-risk populations and periodic hematological evaluation during extended therapy.
Emerging resistance to this compound has been documented in various regions, particularly on the Indian subcontinent where the drug has been widely used for treating diarrheal diseases. [3] [5] Resistance mechanisms appear to involve increased levels of thiol cycling enzymes that enhance parasite tolerance to oxidative stress. [3] In vitro studies have demonstrated cross-resistance between this compound and several other anti-giardial agents, including metronidazole, quinacrine, and albendazole, though clinical correlation of these findings requires further investigation. [3]
The development of resistance underscores the importance of in vitro susceptibility testing in research settings. The minimum inhibitory concentration (MIC) can be determined using standardized culture systems, though these are primarily available in specialized research laboratories rather than clinical settings. [1] Researchers should document the geographic origin of clinical isolates and monitor for changing susceptibility patterns, particularly in regions with historical this compound usage.
For researchers investigating this compound's anti-giardial activity, the following protocol provides standardized methodology for determining in vitro susceptibility:
Materials:
Procedure:
This protocol enables standardized assessment of this compound susceptibility across different Giardia strains and allows for comparison with other anti-giardial agents. Researchers should note that culture conditions, particularly the redox potential, may significantly impact this compound activity due to its mechanism of action involving nitro-reduction.
With increasing reports of nitroimidazole-refractory giardiasis, research investigating combination therapies has gained renewed importance. [10] this compound represents a promising component of combination regimens due to its distinct mechanism of action. The following experimental approach evaluates synergistic interactions:
Checkerboard Assay Protocol:
Clinical studies have demonstrated that combination therapy utilizing medications from different classes can be safe and effective for cases of treatment failure, with protocols typically recommending a 2-week interval after initial treatment failure before initiating combination regimens. [8] Promising combinations include this compound with nitroimidazoles, quinacrine, or albendazole, particularly for resistant infections. [1]
Figure 2: Research Approach for Treatment-Refractory Giardiasis
This compound remains a clinically valuable therapeutic option for giardiasis despite its diminished availability in certain markets, particularly for pediatric populations and cases where liquid formulation is essential. The drug's distinct mechanism of action, targeting both DNA integrity and multiple enzyme systems through oxidative damage, provides a theoretical advantage in minimizing resistance development compared to single-target agents. The established 7-10 day treatment protocol achieves cure rates of 80-96% when adhered to properly, though shorter regimens demonstrate unacceptably high failure rates. [7] [3]
Future research directions should focus on several key areas: (1) optimizing combination regimens for nitroimidazole-refractory giardiasis; (2) developing novel formulations with improved safety profiles; (3) elucidating molecular resistance mechanisms through genomic approaches; and (4) conducting pharmacoepidemiologic studies to track changing susceptibility patterns in endemic regions. Additionally, research exploring this compound's potential application in other protozoal infections may leverage its broad-spectrum activity and established safety profile.
For drug development professionals, this compound serves as a model nitrofuran compound whose historical clinical application provides valuable insights for developing next-generation anti-giardial agents with improved efficacy and reduced adverse effects. The continued investigation of this compound and its derivatives represents a promising avenue for addressing the persistent global health challenge posed by giardiasis.
Furazolidone is a broad-spectrum antimicrobial agent from the nitrofuran class that has been used for decades in the treatment of gastrointestinal infections. This synthetic compound exhibits dual antibacterial and antiprotozoal activities, making it particularly valuable for treating infectious diarrhea of mixed or uncertain etiology. This compound's chemical structure features a nitrofuran ring that contributes to its mechanism of action against diverse pathogens. While its use has declined in some Western countries due to safety concerns and the development of newer antibiotics, it remains clinically relevant in many regions and for specific infection types where its unique properties offer therapeutic advantages.
The clinical significance of this compound stems from its activity against a broad spectrum of enteric pathogens, including both Gram-positive and Gram-negative bacteria, as well as protozoa. This broad coverage makes it particularly useful for empirical treatment of traveler's diarrhea and infectious diarrhea in resource-limited settings where identification of the specific causative organism may not be immediately possible. Additionally, this compound's oral formulation availability as both tablets and suspension enhances its utility in pediatric populations. Beyond its gastrointestinal applications, research has explored this compound in combination therapies for Helicobacter pylori eradication, though with variable success rates as documented in clinical trials [1].
This compound exerts its bactericidal effects through a unique mechanism that distinguishes it from other antibiotic classes:
DNA interaction: this compound and its metabolic derivatives bind directly to bacterial DNA, forming cross-links between DNA strands that interfere with replication and transcription processes [2]. This binding activity introduces lethal mutations through both transitions and transversions in the bacterial chromosome, effectively inhibiting cellular reproduction [2].
Enzyme inhibition: The drug demonstrates concentration-dependent inhibition of multiple bacterial enzyme systems, particularly those involved in carbohydrate metabolism [3]. This multi-target approach contributes to its broad-spectrum activity and potentially lowers the development of resistance compared to single-target antibiotics.
Reactive intermediates: The nitrofuran ring undergoes enzymatic reduction within microbial cells, generating reactive intermediates that cause oxidative damage to DNA, proteins, and other cellular components [4].
This compound demonstrates clinically relevant activity against numerous gastrointestinal pathogens:
Bacterial targets: Effective against Escherichia coli, Staphylococcus species, Salmonella species, Shigella species, Proteus species, Aerobacter aerogenes, and Vibrio cholerae [2] [5].
Protozoal targets: Exhibits antiprotozoal activity against Giardia lamblia, Trichomonas vaginalis, and Isospora belli [4].
The antibacterial efficacy stems from this compound's ability to interfere with multiple bacterial systems simultaneously, making it particularly effective against enteric pathogens and explaining its historical use in mixed bacterial-protozoal diarrheal infections.
Unlike most antimicrobial agents, this compound functions as a monoamine oxidase inhibitor through its metabolite 3-amino-2-oxazolidone [2] [5]. This MAOI activity:
This compound is indicated for the treatment of bacterial diarrhea and gastroenteritis caused by susceptible organisms. Based on clinical evidence and pharmacological studies, the following dosage guidelines are recommended:
Table 1: Standard this compound Dosage Guidelines for Bacterial Diarrhea
| Infection Type | Adult Dosage | Pediatric Dosage | Duration |
|---|---|---|---|
| Bacterial diarrhea/Enteritis | 100 mg QID | 1.25 mg/kg QID | 5-7 days [6] |
| Cholera | 100 mg QID | 1.25 mg/kg QID | 5-7 days [6] |
| Traveler's diarrhea | 100 mg QID | 1.25 mg/kg QID | 3 days [4] |
| Giardiasis | 100 mg QID | 1.25-2 mg/kg QID | 7-10 days [6] |
For pediatric patients, the maximum daily dose should not exceed 8.8 mg/kg/day. The medication is contraindicated in neonates under one month of age due to increased risk of hemolytic anemia [6] [7].
Formulations: this compound is available as 100 mg tablets and oral suspension (50 mg/15 mL) [6] [8].
Administration: Should be administered with food to minimize gastrointestinal discomfort, though this may slightly delay absorption [6] [7].
Treatment course: Patients should complete the full prescribed course even if symptoms resolve earlier to prevent recurrence and development of resistance [6].
Missed dose: If a dose is missed, it should be taken as soon as remembered unless close to the next scheduled dose; doubling doses is not recommended [6] [7].
Table 2: Usage Recommendations for Special Populations
| Population | Recommendation | Rationale |
|---|---|---|
| Neonates (<1 month) | Contraindicated | Risk of hemolytic anemia [6] |
| G6PD deficiency | Use with caution | Increased hemolysis risk [6] [4] |
| Elderly patients | Standard dosing | No specific adjustments recommended [6] |
| Renal/hepatic impairment | Monitor closely | Limited elimination data [7] |
| Pregnancy (3rd trimester) | Avoid | Potential fetal risks [8] |
| Lactation | Generally avoid | Insufficient safety data [6] [8] |
For researchers evaluating this compound efficacy against clinical isolates, the following protocol is recommended:
Bacterial preparation: Prepare bacterial suspensions from fresh overnight cultures in appropriate broth medium, adjusted to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) [2].
Dilution scheme: Prepare two-fold serial dilutions of this compound in broth medium, typically ranging from 0.125 μg/mL to 128 μg/mL [2].
Inoculation and incubation: Add standardized bacterial suspension to each drug dilution and incubate at 35±2°C for 16-20 hours under aerobic conditions [2].
MIC determination: The minimum inhibitory concentration is defined as the lowest drug concentration that completely inhibits visible growth. Clinical breakpoints for this compound are not universally established, though MIC values ≤8 μg/mL generally indicate susceptibility for enteric pathogens [2].
The following workflow diagram illustrates the experimental protocol for antimicrobial susceptibility testing:
Diagram 1: Workflow for this compound Susceptibility Testing
For clinical trials evaluating this compound efficacy in bacterial diarrhea, the following assessment protocol is recommended:
Patient selection: Enroll patients with clinically confirmed bacterial diarrhea, with microbiological confirmation when possible. Key exclusion criteria should include:
Efficacy endpoints:
Assessment schedule: Conduct follow-up evaluations at day 3, day 7 (end of therapy), and week 4 (long-term follow-up) [1].
Statistical considerations: Plan for both intention-to-treat and per-protocol analyses, with sample size calculated to demonstrate non-inferiority or superiority to comparator agents [1].
This compound is generally well-tolerated, but several adverse effects have been documented:
Gastrointestinal effects: The most frequently reported side effects include nausea (6.7% in high-dose regimens), vomiting, and abdominal discomfort. These symptoms are typically mild to moderate and often diminish with continued treatment [1] [9].
Neurological effects: Dizziness, headache, and malaise have been reported, particularly at higher doses. In clinical studies, malaise occurred in 6.7% of patients receiving high-dose this compound (600 mg/day) compared to 0% in moderate-dose groups [1].
Hypersensitivity reactions: Allergic manifestations including urticaria, rash, fever, and arthralgia occur in a small percentage of patients. Serious reactions like pulmonary infiltration and hypotension are rare but documented [4] [9].
Hemolytic anemia: Patients with G6PD deficiency are at risk for hemolytic anemia, and this compound is contraindicated in neonates under one month due to immature enzyme systems [6] [4].
Methemoglobinemia: A rare but serious condition characterized by impaired oxygen delivery, presenting with cyanosis, dyspnea, and fatigue [9].
Neurological toxicity: Peripheral neuropathy has been reported with prolonged use, presenting as numbness, tingling, or pain in extremities [9] [5].
Disulfiram-like reaction: Concurrent alcohol consumption may cause flushing, palpitations, and hypotension due to acetaldehyde dehydrogenase inhibition [6] [4].
This compound has significant drug interaction potential, primarily due to its MAOI activity:
Table 3: Significant this compound Drug Interactions
| Interacting Drug Class | Examples | Potential Effect | Management |
|---|
| MAO inhibitors | Isocarboxazid, phenelzine, selegiline | Hypertensive crisis | Contraindicated [6] [7] | | Sympathomimetics | Pseudoephedrine, phenylephrine, amphetamine | Severe hypertension | Avoid combination [6] [7] | | Serotonergic agents | SSRIs (sertraline, fluoxetine), tramadol | Serotonin syndrome | Avoid or monitor closely [7] [8] | | Tyramine-rich foods | Aged cheeses, processed meats, fermented foods | Hypertensive crisis | Dietary restriction [6] | | Alcohol | All alcoholic beverages | Disulfiram-like reaction | Strict avoidance [6] [4] |
This compound's approval status varies significantly across regions:
United States: this compound is not currently approved for human use and is not commercially available, though it retains investigational status [2] [5].
International markets: The drug remains available in several countries throughout Latin America, Asia, and Africa under brand names including Furoxone and Dependal-M [5] [8].
Veterinary use: The application in food-producing animals is prohibited in many countries, including the United States under the Animal Medicinal Drug Use Clarification Act of 1994, due to concerns about carcinogenic residues [5].
Despite its long history of use, several aspects of this compound therapy warrant further investigation:
Optimization of combination therapies: Research is needed to identify synergistic antibiotic combinations that could enhance efficacy while allowing dose reduction to minimize adverse effects [1].
Resistance monitoring: Systematic surveillance of resistance patterns among enteric pathogens is necessary to define clinical breakpoints and guide empirical therapy [2].
Formulation development: Improved delivery systems could potentially enhance targeted gastrointestinal delivery while reducing systemic exposure and associated side effects [3].
Biomarker identification: Research to identify genetic markers predicting susceptibility to adverse effects would enhance patient safety [9].
This compound remains a clinically relevant antimicrobial agent for the treatment of bacterial diarrhea, particularly in resource-limited settings and for infections caused by multiple drug-resistant pathogens. Its broad spectrum of activity against both bacterial and protozoal enteric pathogens, oral formulation options, and distinct mechanism of action contribute to its continued utility in specific clinical scenarios. However, its use requires careful attention to dosing protocols, contraindications, and drug interactions, particularly those related to its MAOI properties. Future research should focus on optimizing therapeutic regimens, monitoring resistance patterns, and developing improved formulations to maximize efficacy while minimizing adverse effects.
The table below summarizes two detailed RP-HPLC methods for the determination of this compound in bulk and pharmaceutical dosage forms.
Table 1: Summary of RP-HPLC Methods for this compound
| Parameter | Method 1 [1] | Method 2 [2] |
|---|---|---|
| Column | Phenomenex-Luna RP-18(2) (250 × 4.6 mm, 5 µm) | Cogent Bidentate C8 (4.6 × 75mm, 4 µm) |
| Mobile Phase | Methanol: Acetonitrile [90:10 (v/v)] | 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (Wavelength) | 259 nm | 367 nm |
| Injection Volume | Not specified | 1 µL |
| Internal Standard | Atorvastatin (8 µg/mL) | Nitrofurantoin |
| Retention Time (FZ) | 2.770 minutes | Data from chromatogram |
| Linearity Range | 2-18 µg/mL | Not specified |
| Mean Recovery | 99-100% | Not specified |
A third method was developed for a veterinary formulation containing both this compound and oxytetracycline. This method uses a BDS Hypersil C18 column (250mm x 4.6mm, 5 µm) with a gradient elution of methanol and 80 mM dipotassium hydrogen phosphate (pH 7.5). Detection was set at 254 nm [3]. This method is particularly relevant for stability-indicating analysis.
Here is a step-by-step protocol based on the method using an internal standard [2], which provides robust specificity.
Method: HPLC Analysis of this compound with Nitrofurantoin as Internal Standard
1. Materials and Reagents
2. Mobile Phase Preparation
3. Standard and Internal Standard Solution Preparation
4. Sample Preparation (for solid dosage forms or bulk powder)
5. Chromatographic Conditions
6. System Suitability
The typical workflow for this protocol can be visualized as follows:
Furazolidone (FZD), a synthetic nitrofuran antibiotic with broad-spectrum antimicrobial activity, has been widely used in veterinary medicine and aquaculture. However, concerns over its genotoxicity, carcinogenicity, and potential to form carcinogenic residues in food products have led to its prohibition in many countries, including bans in the European Union since 1995 and restrictions in various other regions. Despite these regulatory measures, FZD continues to be used illicitly in some areas, necessitating robust analytical methods for monitoring residues in food-producing animals and aquatic species. These residues can persist in various tissues, creating potential consumer health risks, including allergic reactions, antimicrobial resistance, and unintended consumption with associated toxicity concerns. This document provides comprehensive application notes and detailed protocols for the accurate detection, quantification, and mechanistic understanding of this compound residues in tissue samples, addressing a critical need in food safety, regulatory compliance, and toxicological research.
The analysis of this compound residues in biological matrices relies on several fundamental principles that govern extraction, detection, and quantification. This compound's molecular structure contains a nitrofuran moiety that is susceptible to reduction and can form protein-bound metabolites in tissues, making residue analysis particularly challenging. These bound residues require specific extraction approaches that liberate the parent compound or its metabolites for accurate quantification. The photoelectrochemical properties of this compound have been exploited in recent sensing technologies, where light irradiation enhances electrochemical signals, significantly improving detection sensitivity. Additionally, this compound's distinct UV-Vis absorption characteristics enable spectroscopic detection, with specific wavelength maxima that facilitate selective identification among complex tissue matrices.
Understanding this compound's pharmacokinetic behavior is essential for developing effective residue monitoring protocols. Studies in channel catfish have demonstrated that this compound follows a two-compartment pharmacokinetic model with rapid elimination of the parent compound (terminal half-life of 0.27 hours) but persistence of metabolites and bound residues in tissues, particularly in excretory organs. The distribution pattern shows significant tissue-specific accumulation, with the highest concentrations typically found in liver, kidney, and spleen, while muscle tissues generally contain lower levels. This distribution pattern informs sampling strategies for monitoring programs and regulatory testing.
Various analytical techniques have been developed for this compound residue analysis in tissue samples, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types. The following table summarizes the key methodologies and their performance characteristics:
Table 1: Comparison of Analytical Methods for this compound Residue Detection in Biological Samples
| Methodology | Detection Limit | Linear Range | Sample Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Photoelectrochemical Sensor (CuCo₂O₄ nanorods) | 0.03 μM | 0.25-200 μM | Honey, milk | High sensitivity, green light responsiveness, excellent selectivity | [1] |
| HPLC with Diode-Array UV/Vis Detection | 5 μg/kg | 10-1000 μg/kg | Eggs | Effective confirmation capability, 86% recovery | [2] |
| HPLC-APCI-MS/MS | Not specified | Not specified | Rat plasma and tissues | High specificity for biological samples, suitable for pharmacokinetic studies | [3] |
| Radiometric Detection ([¹⁴C]this compound) | <1 ng/g | Not specified | Fish tissue | Capable of detecting bound residues, comprehensive residue profiling | [4] |
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and matrix effects. Photoelectrochemical sensors represent the most recent advancement, offering exceptional sensitivity through the use of copper cobaltite nanorods that exhibit narrow energy gaps and low electron-hole pair recombination under light irradiation. This technology leverages the photoelectrochemical effect where light energy enhances electron transfer processes, resulting in significantly amplified signals for this compound detection. Traditional chromatographic methods remain valuable for their robustness and ability to confirm residue identity through retention time matching and spectral verification, while mass spectrometric detection provides superior specificity in complex biological matrices.
Principle: Effective extraction of this compound residues from tissue matrices requires conditions that liberate both free and protein-bound forms while minimizing degradation.
Reagents and Materials:
Procedure:
Critical Notes:
Principle: This method utilizes copper cobaltite (CuCo₂O₄) nanorods as a photoactive material that generates enhanced electrochemical signals under green light irradiation when this compound is present.
Apparatus and Reagents:
Sensor Preparation:
Analysis Procedure:
Optimization Parameters:
Understanding the tissue distribution and pharmacokinetic behavior of this compound is essential for developing effective residue monitoring programs and assessing human exposure risks. The following table summarizes key tissue distribution parameters based on animal studies:
Table 2: Tissue Distribution Profile of this compound and Related Compounds in Animal Models
| Tissue Type | Relative Concentration | Persistence | Key Findings | Reference |
|---|---|---|---|---|
| Spleen | Highest | Moderate | Furanodiene showed highest concentration in spleen after administration | [3] |
| Liver | High | Extended | Significant accumulation; site of metabolic activation | [3] [5] |
| Kidney | High | Extended | Major excretion route; high residue levels | [3] [4] |
| Heart | Moderate | Short to moderate | Intermediate distribution characteristics | [3] |
| Lung | Moderate | Short to moderate | Reflective of systemic exposure | [3] |
| Muscle | Low | Short | Rapid depletion but bound residues persist | [4] |
| Brain | Lowest | Short | Limited penetration due to blood-brain barrier | [3] |
Pharmacokinetic Characteristics:
Principle: this compound exposure induces measurable changes in acetylcholinesterase (AChE) activity in certain tissues, providing a biochemical marker for effect monitoring.
Protocol for AChE Activity Assessment:
Application Notes:
The toxicological profile of this compound involves multiple interconnected pathways that contribute to its cellular effects. The following diagram illustrates the key signaling pathways involved in this compound-induced toxicity:
Diagram 1: Key signaling pathways in this compound-induced toxicity, showing ROS-dependent apoptosis and MAPK-mediated cell cycle regulation.
Mechanistic Insights:
Accuracy and Precision:
Specificity and Selectivity:
Stability Assessment:
Measurement Uncertainty:
Prohibited Substance Status: this compound is banned for use in food-producing animals in many jurisdictions, including the European Union (since 1995), United States, and other countries, due to concerns about carcinogenicity and mutagenicity [6]. This prohibited status necessitates highly sensitive monitoring methods to detect illegal use.
Minimum Required Performance Limits (MRPL): While no safe level has been established for genotoxic compounds, practical monitoring requires sensitivity thresholds. The MRPL for nitrofuran metabolites is typically set at 1.0 μg/kg in many regulatory frameworks, though methods with even greater sensitivity are preferred for surveillance programs.
Sampling Guidelines:
Documentation Requirements:
Table 3: Common Analytical Issues and Resolution Strategies
| Problem | Potential Causes | Solution |
|---|---|---|
| Low Recovery | Incomplete extraction of bound residues | Optimize hydrolysis conditions; extend extraction time |
| Matrix Interference | Inadequate clean-up; co-eluting compounds | Implement additional clean-up step; optimize chromatographic separation |
| Poor Reproducibility | Variable derivatization efficiency; instrument drift | Standardize derivatization protocol; internal standard correction |
| Signal Drift in Photoelectrochemical Detection | Electrode fouling; light source instability | Regular electrode cleaning; monitor light source intensity |
| Reduced Method Sensitivity | Degradation of standards; decreased detector response | Fresh standard preparation; system suitability testing |
The analysis of this compound residues in tissue samples requires sophisticated analytical approaches that address the challenges of trace-level detection, complex matrix effects, and the presence of protein-bound metabolites. This document has presented comprehensive application notes and detailed protocols encompassing sample preparation, advanced detection methodologies, and mechanistic considerations. The continued development and refinement of this compound residue analysis methods remains critical for protecting consumer health, ensuring regulatory compliance, and advancing our understanding of this compound's toxicological profile. Researchers should select methodologies based on their specific application requirements, available resources, and necessary sensitivity levels, while maintaining rigorous quality assurance practices throughout the analytical process.
Furazolidone is a broad-spectrum nitrofuran antibiotic that has shown sustained efficacy against several pathogens where resistance to first-line therapies is rising [1]. Its primary mechanism of action involves binding to bacterial DNA, leading to crosslinking that inhibits replication and transcription, ultimately causing cell death [2].
Recent clinical studies underscore its potential as a therapeutic alternative:
Below are standardized protocols for determining this compound susceptibility using the disk diffusion and agar dilution methods, compiled from recent scientific literature.
This method is suitable for routine susceptibility screening and is based on the Kirby-Bauer technique [1] [5] [6].
Workflow Overview
Materials
Procedure
This gold-standard method quantitatively determines the Minimum Inhibitory Concentration (MIC) [4].
Workflow Overview
Materials
Procedure
The following tables consolidate key quantitative findings from recent research to aid in the interpretation of susceptibility test results.
Table 1: this compound Susceptibility Profiles Across Bacterial Pathogens
| Pathogen | Study Details | Resistance Rate | Key Metrics (MIC/Zone Diameter) | Reference |
|---|
| Campylobacter spp. | 194 pediatric isolates (2012-2015) | 0% | MIC: Predominantly <0.125 μg/mL.
Zone Diameter: 43 ± 10.5 mm to 52 ± 8 mm. | [1] [3] |
| Helicobacter pylori | 84 isolates from Colombia (2019-2022) | 5.95% | Not specified in abstract. Mutations in oorD gene linked to resistance. | [4] |
| Helicobacter pylori | 70 isolates from Iran | 0% | MIC: ≤ 0.12 μg/mL.
Zone Diameter: Highly susceptible: >16 mm; Susceptible: 13-16 mm. | [5] |
Table 2: Interpretation Criteria for Disk Diffusion Method
| Organism Group | Resistant | Susceptible | Notes / Application |
|---|---|---|---|
| Staphylococci vs. Micrococci | ≤ 9 mm | > 15 mm | Used for differentiation; micrococci are resistant [6]. |
| Helicobacter pylori | No zone | 13-16 mm (Susceptible) >16 mm (Highly Susceptible) | Based on 100 μg disk [5]. |
Research continues into enhancing this compound's application. A 2024 study developed a liposomal drug delivery system co-encapsulating this compound and N-acetylcysteine (NAC), which achieved complete H. pylori eradication in 2.5 hours in vitro compared to six hours for this compound alone. This system improves mucopenetration and targets the gastric epithelium [2].
Furazolidone (FZD), a nitrofuran derivative antimicrobial agent, has been extensively utilized in biomedical research to establish experimental animal models of cardiomyopathy. These models provide valuable platforms for investigating disease mechanisms and therapeutic interventions for various cardiac pathologies. Originally developed as an antibacterial and antiprotozoal medication for treating infectious diarrhea in humans and animals, FZD's cardiotoxic effects were discovered serendipitously when turkeys fed FZD-supplemented diets developed severe cardiac abnormalities. This discovery led to the systematic development of reproducible animal models specifically designed for cardiomyopathy research. The FZD-induced cardiomyopathy model is particularly valuable because it recapitulates many pathological features observed in human cardiac diseases, including dilated cardiomyopathy, heart failure, and associated metabolic disturbances.
The unique value proposition of FZD models lies in their controllability, reproducibility, and relatively short development timeline compared to genetic models or other induced cardiomyopathy models. Researchers can precisely control the onset and progression of cardiac pathology by adjusting dosage and administration duration, making these models ideal for intervention studies, drug screening, and mechanistic investigations. Furthermore, the model has demonstrated significant translational relevance, providing insights into fundamental pathophysiological processes including oxidative stress-mediated cellular damage, mitochondrial dysfunction, metabolic dysregulation, and compensatory/ maladaptive cardiac remodeling processes that mirror aspects of human heart disease progression.
FZD-induced cardiomyopathy has been successfully established across multiple animal species, with each model offering distinct advantages for specific research applications. The turkey model represents the most extensively characterized system, while various mammalian models provide alternatives with closer physiological relevance to human cardiovascular physiology.
Table 1: Key Parameters for FZD-Induced Cardiomyopathy Models
| Parameter | Turkey Model | Mammalian Model | Notes |
|---|---|---|---|
| Optimal Age | 1-4 weeks | 3-4 weeks | Younger animals more susceptible |
| Dosing Range | 700-850 ppm in feed | 60-140 mg/kg (gavage) or 300-500 ppm (feed) | Dose-dependent response |
| Time to Onset | 7-10 days | 10-14 days | Strain-dependent variations |
| Full Development | 21-28 days | 21-28 days | Longer exposures increase mortality |
| Mortality Rate | 30-60% by 4 weeks | 15-40% by 4 weeks | Dose and strain dependent |
FZD-induced cardiomyopathy involves complex interplays of multiple pathological mechanisms culminating in cardiac dysfunction. The primary mechanisms include direct cellular toxicity via oxidative stress, disruption of cardiac energy metabolism, and activation of specific signaling pathways that drive pathological remodeling.
The central mechanism of FZD cardiotoxicity involves enhanced production of reactive oxygen species (ROS) and disruption of cellular antioxidant defenses. FZD metabolism generates redox-active intermediates that promote superoxide and hydrogen peroxide formation in cardiac and hepatic microsomal membranes [4]. This oxidative burden leads to lipid peroxidation, protein denaturation, and DNA damage, particularly affecting mitochondrial membranes and compromising cellular energy production. The resulting bioenergetic deficit impairs cardiac contractile function and activates programmed cell death pathways. Research demonstrates that FZD significantly depletes antioxidant reserves, reducing superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) activities, creating a vicious cycle of escalating oxidative damage [4].
FZD-induced cellular stress activates multiple signaling cascades that coordinate the hypertrophic response and subsequent transition to failure. The stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinases (JNKs), serve as critical signaling hubs that integrate various stress signals to initiate hypertrophic responses [5]. Simultaneously, FZD exposure elevates cytosolic-free calcium concentrations, activating the calcium/calmodulin-dependent serine/threonine phosphatase calcineurin and its target transcription factor NF-AT3, which translocates to the nucleus and activates pro-hypertrophic genetic programs [5]. The Ras-MAPK signaling pathway also contributes to pathological remodeling, with demonstrated elevation in patients with hypertrophic cardiomyopathy and cardiovascular events [6]. These pathways collectively drive the expression of fetal genes, protein synthesis, and sarcomeric reorganization characteristic of pathological hypertrophy.
An intriguing aspect of FZD cardiotoxicity is its significant hepatic involvement, which may contribute to cardiac pathology through systemic effects. FZD administration causes disordered hepatic metabolism characterized by reduced total serum proteins, including trypsin inhibitory capacity, potentially impairing systemic protease regulation [1]. Histological examinations reveal PAS-positive, diastase-resistant globules in hepatocytes, though these are localized in lysosomes rather than the rough endoplasmic reticulum as seen in authentic alpha-1-antitrypsin deficiency [1]. FZD also appears to interfere with thiamin utilization, which may contribute to metabolic disturbances and anorexia observed in treated animals [3]. These hepatic and metabolic abnormalities likely exacerbate the primary cardiac injury through nutrient deprivation and impaired synthesis of essential plasma proteins.
Figure 1: Signaling Pathways in FZD-Induced Cardiomyopathy. FZD toxicity activates multiple interconnected pathways through oxidative stress and direct signaling activation, culminating in cardiac hypertrophy, apoptosis, and dysfunction. Hepatic involvement exacerbates the primary cardiac pathology.
Table 2: Key Biochemical and Molecular Parameters in FZD-Induced Cardiomyopathy
| Parameter Category | Specific Markers | Assessment Method | Expected Change |
|---|---|---|---|
| Oxidative Stress | Lipid peroxidation | TBARS assay | 2-3 fold increase |
| Protein carbonylation | Western blot | 1.5-2 fold increase | |
| SOD, CAT, GSH activity | Spectrophotometric assays | 30-60% decrease | |
| Cardiac Injury | Cardiac troponins | ELISA | 3-5 fold increase |
| ANP, BNP | RT-qPCR, ELISA | 2-4 fold increase | |
| β-MHC/α-MHC ratio | RT-qPCR | 2-3 fold increase | |
| Apoptosis | Cleaved caspase-3 | Western blot, IHC | 2-4 fold increase |
| TUNEL-positive cells | Histochemistry | 5-15% of cardiomyocytes | |
| BAX/BCL-2 ratio | Western blot | 2-3 fold increase | |
| Hepatic Impact | Serum albumin | Biochemical assay | 20-40% decrease |
| Trypsin inhibitory capacity | Functional assay | 30-50% decrease | |
| Liver enzymes (ALT, AST) | Clinical chemistry | 1.5-2 fold increase |
Gross pathological evaluation remains fundamental in assessing FZD-induced cardiomyopathy. Key indicators include cardiac enlargement with rounded appearance (characteristic "round heart" in avian models), pallor of myocardial tissue, ventricular chamber dilatation, and occasionally atrial thrombi. Calculate heart weight to body weight ratio (HW/BW) as a reliable index of cardiac hypertrophy – typically increases of 30-60% in established models. Lung weight should also be determined as increased lung mass indicates pulmonary congestion and heart failure. Histological analysis should evaluate myocyte hypertrophy (increased cross-sectional area), myofibrillar disarray, interstitial fibrosis (trichrome staining), and inflammatory infiltrates. Quantitative morphometry should be performed on H&E and trichrome-stained sections using image analysis software.
Echocardiographic parameters provide critical functional data in mammalian models. Key measurements include left ventricular end-diastolic dimension (LVEDD) and end-systolic dimension (LVESD), fractional shortening (FS), and ejection fraction (EF). FZD-treated animals typically show progressive LV dilatation with reduced FS (30-50% reduction from baseline) and EF. Doppler imaging can reveal diastolic dysfunction with altered E/A ratios. In terminal studies, hemodynamic measurements via ventricular catheterization provide direct assessment of ventricular pressures, dP/dt max (contractility), and dP/dt min (relaxation). Typically, FZD cardiomyopathy shows elevated left ventricular end-diastolic pressure (LVEDP) and reduced dP/dt, indicating impaired contractile function.
Oxidative stress markers should be quantified in cardiac tissue homogenates. Lipid peroxidation products (MDA-TBARS) typically increase 2-3 fold, while antioxidant enzymes (SOD, CAT, GSH peroxidase) decrease by 30-60%. Protein carbonylation and nitrotyrosine formation indicate protein oxidative damage. Apoptosis assessment should include multiple methods: TUNEL staining for DNA fragmentation (typically 5-15% positive myocytes in severe cases), Western blot for cleaved caspase-3 and BAX/BCL-2 ratio, and cytochrome c release from mitochondria. Gene expression profiling of fetal gene program reactivation provides molecular signature of pathological hypertrophy: increased ANP, BNP, β-MHC, and skeletal α-actin mRNA levels (2-4 fold), with decreased α-MHC and SERCA2a expression.
Given the significant hepatic component of FZD toxicity, assess liver function and morphology. Serum albumin and total protein typically decrease by 20-40%, while liver enzymes (ALT, AST) may show moderate increases. Histologically, examine liver sections for PAS-positive, diastase-resistant globules in hepatocytes, though these differ from true alpha-1-antitrypsin deficiency inclusions. Hepatic oxidative stress markers and glutathione status should parallel cardiac assessments. The trypsin inhibitory capacity of serum decreases significantly (30-50%), reflecting impaired protease regulation that may contribute to tissue damage.
The FZD-induced cardiomyopathy model serves multiple research applications across basic and translational cardiovascular research:
Therapeutic Screening: The model's reproducibility and predictable progression make it ideal for evaluating potential cardioprotective agents, particularly antioxidants, anti-fibrotics, and metabolic modulators. Interventions can be tested in either prevention paradigms (co-administered with FZD) or treatment paradigms (initiated after established cardiomyopathy).
Pathophysiological Investigations: The model enables detailed study of oxidative stress-mediated cardiac damage, the transition from compensated hypertrophy to heart failure, and the interplay between cardiac and hepatic pathology in heart failure.
Molecular Pathway Analysis: Researchers can utilize the model to delineate specific signaling pathways involved in toxic cardiomyopathy, including SAPK/JNK activation, calcineurin/NF-AT signaling, and Ras-MAPK cascades, and their interactions with oxidative stress.
Comparative Pathobiology: The species differences (avian vs. mammalian) in FZD susceptibility provide opportunities to investigate protective mechanisms and genetic factors influencing cardiomyopathy development.
Figure 2: Experimental Workflow for FZD Cardiomyopathy Studies. The schematic outlines key steps in establishing and analyzing FZD-induced cardiomyopathy models, highlighting decision points for study design and sequential phases from initiation to data interpretation.
Dose Response Variations: If cardiomyopathy development is inconsistent, consider species/strain sensitivities. Avian models generally require higher doses (700-850 ppm) than mammalian models (300-500 ppm dietary). Conduct pilot studies with dose escalation (3-4 dose levels) to establish optimal dosing for specific experimental conditions.
Mortality Management: High mortality rates before experimental endpoint compromise data collection. If premature mortality exceeds 30%, reduce FZD concentration by 15-20% or implement more frequent monitoring with intervention for moribund animals. Consider using larger group sizes to account for anticipated attrition.
Variable Response: Biological variability in response to FZD can occur even within inbred strains. Ensure adequate sample sizes (minimum n=10-15 per group) to achieve statistical power. Stratified randomization based on baseline body weight can reduce inter-group variability.
FZD Stability: FZD degrades upon prolonged exposure to light and high temperatures. Prepare fresh diet weekly, store in opaque containers at 4°C, and verify stability through periodic HPLC analysis if possible.
Food Consumption Monitoring: In dietary models, monitor food intake daily as reduced consumption (common with FZD) effectively reduces dosing. Pair-feeding control animals to match treatment group consumption may be necessary for some studies.
Histological Artifacts: Improper tissue processing can create artifacts misinterpreted as pathology. Ensure consistent fixation times, use appropriate orientation during embedding, and include control tissues processed simultaneously for valid comparisons.
The FZD-induced cardiomyopathy model represents a valuable experimental tool for investigating the pathophysiology of toxic cardiomyopathy, oxidative stress-mediated cardiac injury, and the progression from compensated hypertrophy to heart failure. Its controllable nature, reproducible timeline, and recapitulation of key features of human disease make it particularly useful for intervention studies and mechanistic investigations. Researchers should select species and protocols based on specific research questions, considering the distinct advantages of avian versus mammalian models. The comprehensive protocols outlined herein provide a foundation for establishing this model while emphasizing standardized assessment methods that facilitate cross-study comparisons and enhance the translational value of findings generated using this experimental system.
The table below summarizes the clinical and cellular-level adverse effects of furazolidone (FZD) [1] [2] [3].
| Category | Specific Adverse Reaction / Effect | Clinical or Experimental Context |
|---|---|---|
| Clinical Adverse Reactions | Pulmonary injury (drug-induced lung injury) | Reported in patients on H. pylori eradication therapy; symptoms: fever, cough, shortness of breath, CT shows interlobular septal thickening [1]. |
| Gastrointestinal (nausea, vomiting) | Common but often tolerable; may require dosage reduction [4] [5]. | |
| Disulfiram-like reaction | Reaction with alcohol causing flushing, dyspnea, chest tightness; avoid alcohol during and for 4 days after therapy [6] [3] [5]. | |
| Hypersensitivity reactions | Urticaria, fever, arthralgia, rash, hypotension; subsides after drug withdrawal [5]. | |
| Hemolytic anemia | In patients with G6PD deficiency; also risk in neonates due to immature enzyme systems [6] [3] [5]. | |
| Cellular & Molecular Effects | Induction of Apoptosis | Demonstrated in HepG2 cells; characterized by caspase activation, PARP cleavage, and mitochondrial dysfunction [2]. |
| Reactive Oxygen Species (ROS) Generation | Elevated intracellular ROS levels leading to oxidative stress and DNA damage [2] [7]. | |
| Mitochondrial Pathway Activation | Loss of mitochondrial membrane potential, increased Bax/Bcl-2 ratio, and cytochrome c release [2]. | |
| Inhibition of PI3K/Akt Signaling | Suppression of cell survival pathway, promoting apoptotic cell death [2]. |
1. This compound-Induced Apoptosis in HepG2 Cells A pivotal study elucidated the signaling pathways through which FZD induces apoptosis in human hepatoma HepG2 cells, as summarized in the diagram below [2].
Key Experimental Protocol:
2. Pulmonary Adverse Reactions: A Clinical Case Perspective While rare, pulmonary adverse reactions are significant. The following workflow outlines the diagnostic and therapeutic approach based on case reports [1].
Key Experimental/Observational Insights:
Q1: Our in vitro experiments show unexpected high levels of cell death in the control group. What could be the cause?
Q2: We want to investigate the role of ROS in FZD-induced cytotoxicity. What is a validated experimental approach?
Q3: Are there critical drug interactions to consider when designing in vivo studies?
Q4: What is the clinical relevance of studying FZD today, given its potential toxicity?
The tables below summarize the major interaction risks and contraindications for furazolidone, which acts as a monoamine oxidase inhibitor (MAOI).
Table 1: Major Drug Interaction Categories to Avoid
| Interaction Category | Examples of Interacting Agents | Potential Risk / Rationale |
|---|---|---|
| Serotonergic Drugs [1] | Sertraline, fluoxetine, venlafaxine, citalopram, tramadol, dextromethorphan [1] | Serotonin syndrome: risk of confusion, agitation, tachycardia, hyperthermia [1] |
| Sympathomimetics & CNS Stimulants [1] [2] | Amphetamines, methylphenidate, ephedrine, pseudoephedrine, phenylephrine [1] [2] | Hypertensive crisis: MAOIs potentiate the pressor effects [1] |
| Other MAOIs [1] | Isocarboxazid, phenelzine, tranylcypromine, selegiline, linezolid [1] | Increased risk of hypertensive crisis and serotonin syndrome [1] |
| Tyramine-Rich Foods & Beverages [1] [3] | Aged cheeses, cured meats, fermented foods (e.g., soy sauce, miso), tap beer, red wine [1] [3] | Hypertensive crisis: Tyramine is metabolized by MAO; inhibition causes potent pressor effect [1] |
| Alcohol [1] [4] | All alcoholic beverages & alcohol-containing syrups [1] | Disulfiram-like reaction: flushing, fever, chest tightness, breathing difficulties [4] |
Table 2: Disease Contraindications & Special Populations
| Condition / Population | Precaution / Contraindication | Rationale / Alternative |
|---|---|---|
| G6PD Deficiency [1] | Use with caution; contraindicated in certain populations | Increased risk of mild, reversible hemolytic anemia [1] |
| Infants <1 Month Old [1] [4] | Contraindicated | Risk of hemolytic anemia due to immature enzyme systems (glutathione instability) [4] |
| Pregnancy & Breastfeeding [1] | Use only if clearly needed | Lack of adequate studies; risk-benefit assessment required [1] |
For researchers, understanding this compound's cellular toxicity mechanisms is critical. Key studies are summarized below.
Table 3: Experimental Models of this compound-Induced Cytotoxicity
| Experimental Model | Key Findings on Toxicity Mechanism | Potential Protective Agent |
|---|---|---|
| Human Hepatoma Cells (HepG2) [5] | Induces apoptosis via ROS-dependent mitochondrial pathway; suppresses PI3K/Akt survival signaling [5] | N-acetyl cysteine (NAC, ROS scavenger); IGF-1 (PI3K/Akt activator) [5] |
| Human Hepatocyte Cells (L02) [6] | Causes oxidative stress, mitochondrial membrane potential loss, caspase-9/-3 activation, and DNA damage [6] | Curcumin pre-treatment. Reduces ROS, restores antioxidant enzymes, inhibits mitochondrial apoptosis pathway [6] |
This protocol is adapted from studies investigating FZD cytotoxicity in hepatocyte cell lines [5] [6].
1. Cell Culture and Treatment
2. Assessment of Cytotoxicity and Apoptosis
3. Analysis of Oxidative Stress and Mitochondrial Function
4. Assessment of Genotoxicity
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced toxicity.
Diagram 1: this compound-Induced Apoptotic Signaling Pathway. FZD triggers apoptosis via two convergent mechanisms: generating reactive oxygen species (ROS) that cause mitochondrial dysfunction, and suppressing the cell survival PI3K/Akt pathway. Protective agents like Curcumin, N-acetyl cysteine (NAC), and IGF-1 can intervene at specific points [5] [6].
Diagram 2: Experimental Workflow for Evaluating FZD Cytotoxicity. A typical in vitro workflow for assessing this compound-induced toxicity and the protective effects of compounds in hepatocyte models [5] [6].
Furazolidone inhibits monoamine oxidase (MAO) enzymes in the body [1] [2]. MAO is responsible for breaking down biogenic amines, such as tyramine, which is found in various foods and beverages [3] [4]. When MAO is inhibited, tyramine from the diet can cause an amplification of adrenergic activity, potentially leading to a sudden and dangerous rise in blood pressure, known as the tyramine pressor response or a hypertensive crisis [5] [3].
The diagram below illustrates this mechanism.
Consuming foods and beverages high in tyramine while taking this compound can be dangerous. The following table lists common items to avoid, as they can contain high levels of tyramine, especially when aged, fermented, spoiled, or not freshly stored [6] [7] [3].
| Food/Beverage Category | Specific Examples to Avoid |
|---|---|
| Cheeses | Aged cheeses: Cheddar, Swiss, Parmesan, Blue cheese, Gorgonzola, Stilton, Brie, Camembert, Gruyere, Edam, Feta [7]. (Fresh cheeses like cottage cheese, ricotta, and cream cheese are generally safer) [7]. |
| Meats & Fish | Aged, cured, smoked, or processed meats: Dry sausage, salami, pepperoni, bologna, bacon, corned beef [7] [8]. Smoked or pickled fish [7]. |
| Alcoholic Beverages | Beer (especially tap, home-brewed, or artisan), red wine, sherry, liqueurs [7] [8]. |
| Other Foods & Condiments | Yeast extracts (Marmite, Vegemite), soybean products (soy sauce, miso, tofu), fermented foods (sauerkraut, kimchi), broad beans (fava beans), overripe fruits (avocados, bananas), spoiled or improperly stored foods [6] [7] [8]. |
This compound has numerous and serious drug interactions. The table below summarizes the main categories of contraindicated drugs.
| Interaction Type | Examples of Contraindicated Drugs / Classes |
|---|---|
| Serotonergic Drugs (Risk of Serotonin Syndrome) | SSRIs (e.g., citalopram, fluoxetine), SNRIs, tricyclic antidepressants (e.g., amitriptyline), bupropion, dextromethorphan, tramadol, meperidine, St. John's Wort [6] [4] [8]. |
| Sympathomimetics & Stimulants (Risk of Hypertensive Crisis) | Amphetamines, methylphenidate, ephedrine, pseudoephedrine, phenylephrine [6] [8]. |
| Other MAOIs | Isocarboxazid, phenelzine, tranylcypromine, selegiline (high dose), linezolid [6] [4]. |
For researchers administering this compound in a clinical or preclinical setting, the following protocol is essential.
Screening and Consent
Researcher and Participant Education
Recognizing and Managing a Hypertensive Crisis
Q1: Why does an antimicrobial drug like this compound have MAOI activity? The MAOI property is an intrinsic part of this compound's pharmacodynamic profile, separate from its antimicrobial action. Its metabolic byproducts are responsible for inhibiting the monoamine oxidase enzyme [1] [2].
Q2: Are there any populations that should not use this compound? Yes. This compound is contraindicated in:
Q3: Is alcohol consumption permitted during treatment? No. A disulfiram-like reaction can occur, causing flushing, headache, nausea, and breathing difficulties. Alcohol should be avoided during treatment and for at least 4 days after stopping the drug [6] [8].
| Study & Regimen Details | Patient Group | Reported Incidence of "Bad Taste" | Other Notable Side Effects |
|---|---|---|---|
| ABOF Regimen [1]: Amoxicillin, Bismuth, Omeprazole, Furazolidone (200 mg, twice daily for 2 weeks) | 137 patients with peptic ulcer | 80% (Most common symptom) | Headache (70%) |
| ABOC Regimen [1]: Amoxicillin, Bismuth, Omeprazole, Clarithromycin | 137 patients with peptic ulcer | 60% | Headache (62%) |
| OAF-600 Regimen [2]: Omeprazole, Amoxicillin, This compound (200 mg, three times a day for 10 days) | 105 patients with peptic ulcer | Not specifically quantified | Nausea, malaise, and dizziness were significantly more common with higher-dose this compound. |
The unpleasant taste is likely multifactorial. Potential explanations from pharmacology and clinical observations include:
For researchers designing protocols to manage compliance, consider these approaches:
The following diagram outlines the pathway of this side effect and the corresponding mitigation strategies based on current clinical understanding.
For researchers designing eradication regimens, the following table summarizes clinical findings on this compound dosing for H. pylori infection.
| Dosing Regimen | Therapy Duration | Eradication Rate (ITT*) | Key Findings & Considerations | Source Study Context |
|---|---|---|---|---|
| 100 mg twice daily (b.i.d.) [1] | 14 days | 76% (Low-dose OFAB) | Lower efficacy but better tolerability; "bad taste" was a significant cause of treatment discontinuation. | Quadruple therapy with amoxicillin, omeprazole, and bismuth. |
| 200 mg twice daily (b.i.d.) [1] | 14 days | 83% (High-dose OFAB) | Higher efficacy, but a higher proportion of patients experienced side effects and unpleasant taste. | Quadruple therapy with amoxicillin, omeprazole, and bismuth. |
| 100 mg four times daily (q.i.d.) [2] | 14 days | 94.5% | A small study suggested this high-frequency, lower-per-dose regimen may offer optimal efficacy with lower side effects. Requires further validation. | Review of bismuth-based quadruple therapies. |
*ITT: Intention-To-Treat analysis
Awareness of adverse reactions is crucial for risk assessment in drug development. Here is a guide to diagnosing and managing this compound-induced pulmonary toxicity, a rare but serious adverse effect [3] [4].
To address challenges of gastric mucus penetration and low water solubility, here is a detailed methodology for preparing mucopenetrative liposomes co-encapsulating this compound and N-acetylcysteine (NAC) [5] [6].
Objective: Enhance drug delivery to the gastric epithelium by overcoming the mucosal barrier. Key Components: this compound, N-acetylcysteine (NAC), Pluronic F-127, and phospholipids (e.g., DSPC).
Protocol Notes:
Q1: How does omeprazole co-administration affect this compound bioavailability? A1: Short-term (5-day) administration of omeprazole can significantly reduce the maximum serum concentration (Cmax) of this compound, likely by altering its absorption kinetics or first-pass metabolism due to increased gastric pH. This should be considered in pharmacokinetic studies [7].
Q2: What are the critical drug-drug interactions to consider in preclinical models? A2: this compound is a monoamine oxidase inhibitor (MAOI). Concomitant use with sympathomimetics, antidepressants, and other MAOIs is contraindicated. Furthermore, patients must avoid tyramine-rich foods and alcoholic beverages during and for at least 4 days after treatment to prevent severe hypertensive reactions or disulfiram-like effects [8] [9].
Understanding the primary resistance mechanisms is crucial for developing effective monitoring strategies. Research on Escherichia coli and Campylobacter provides key insights.
The table below summarizes the key resistance mechanisms identified in scientific literature.
| Mechanism | Pathogen(s) Studied | Key Findings | Research Insights |
|---|---|---|---|
| Nitroreductase Mutations [1] | Escherichia coli | Mutations in nfsA and nfsB genes impair drug activation [1]. | In E. coli mutants, 52.94% had mutations: 15 in nfsA (internal stop codon), 2 with nfsA amino acid changes, and 2 in nfsB (amino acid changes) [1]. |
| Membrane Protein Alterations [1] | Escherichia coli | Observed alterations in outer membrane proteins OmpA and OmpW [1]. | Changes may affect drug permeability. No observed cross-resistance to ampicillin, chloramphenicol, or tetracycline [1]. |
| Low Resistance Frequency [1] | Escherichia coli | Mutation frequency in clinical isolates ranged from <9.6 × 10-10 to 9.59 × 10-7 [1]. | Suggests a low inherent potential for resistance development under experimental conditions. |
| Sustained Efficacy [2] | Campylobacter jejuni, C. coli | A 2025 study found no resistance in 194 clinical isolates from pediatric patients [2]. | Mean inhibition zone diameters were 52 ± 8 mm (2012-2013) and 43 ± 10.5 mm (2014-2015). Mean MICs were predominantly <0.125 μg/mL [2]. |
The following workflow is derived from methods used in resistance studies.
Title: Mutant Analysis Workflow
Detailed Methodology:
To minimize the development and selection of this compound-resistant strains, integrate the following strategies into your research and development workflow.
Title: Resistance Prevention Strategy
Key Actions:
For researchers conducting susceptibility testing, the following quantitative data from recent studies on Campylobacter serves as a useful benchmark.
| Parameter | Campylobacter jejuni & coli (2012-2015) [2] | Escherichia coli Mutants [1] |
|---|---|---|
| Mean Inhibition Zone | 43 ± 10.5 mm to 52 ± 8 mm [2] | Not Specified |
| Typical MIC Range | <0.125 μg/mL (susceptible isolates) [2] | Increased in mutants (specific values not detailed) |
| Resistance Rate | 0% (0 out of 194 isolates) [2] | Experimentally induced |
| Key Genetic Markers | Not investigated in this study | nfsA, nfsB mutations [1] |
Q1: What is the clinical relevance of this compound's low resistance frequency? A low mutation frequency (e.g., < 9.6 × 10-10) suggests that spontaneous resistance is a rare event [1]. This is a positive indicator for the drug's potential utility, especially when used appropriately and not as a first-line agent in regions where resistance to other drugs like fluoroquinolones is high [2].
Q2: Are this compound-resistant bacteria cross-resistant to other antibiotics? A study on E. coli mutants found no observed cross-resistance with unrelated antibiotics like nalidixic acid, ampicillin, chloramphenicol, or tetracycline. This is likely because the resistance mechanism (loss of nitroreductase activity) is specific to the activation of nitrofuran drugs [1].
Q3: How can we track this compound susceptibility in our research or surveillance programs? The core activity is to perform regular MIC testing on clinical or environmental isolates. A gradual increase in MIC values over time is the first sign of emerging resistance. You can supplement this by periodically screening for mutations in the nfsA and nfsB genes [1] [2].
The table below summarizes the core information on the risk this compound poses to G6PD-deficient individuals.
| Aspect | Details |
|---|---|
| Overall Risk | Known to cause hemolytic anemia in G6PD-deficient patients [1] [2]. |
| Official Warning | Listed as a precaution for patients with G6PD deficiency [1] [2]. |
| Reported Severity | Labelling describes the potential for "mild anemia" [1] [2]. |
| Primary Mechanism | This compound is an oxidative drug that increases oxidative stress on red blood cells, which G6PD-deficient cells cannot counteract [3]. |
Recognizing and managing a hemolytic event is critical for patient safety.
| Stage | Key Actions & Observations |
|---|---|
| Pre-Treatment Prevention | Screen for G6PD deficiency in at-risk populations (e.g., African, Mediterranean, Asian, or Middle Eastern descent) [4] [3]. Avoid this compound in known G6PD-deficient patients. |
| During Treatment: Monitoring | Monitor for symptoms of hemolysis: fatigue, pallor, dark urine, jaundice, back/abdominal pain [4] [3]. Track lab values: drop in hemoglobin, elevated bilirubin, elevated LDH, reticulocytosis [4] [3]. |
| If Hemolysis is Suspected | Immediately discontinue this compound [5]. Hemolysis is typically self-limiting and resolves after the drug is stopped [4]. Provide supportive care, which may include hydration and, in severe cases, blood transfusion [3] [5]. |
The following diagram illustrates the biochemical pathway by which oxidative drugs like this compound trigger hemolysis in G6PD-deficient erythrocytes.
For professionals in drug development, the following points are crucial:
Critical Safety Notice for Researchers:
Primary Mechanism of Action & Link to GI Toxicity: this compound is a nitrofuran antibiotic that damages bacterial and protozoal DNA, leading to cross-linking and inhibition of synthesis processes [2] [3]. This primary mechanism is responsible for its efficacy and also contributes to its cytotoxicity, which can manifest as gastrointestinal irritation in whole-organism models [4] [5].
The table below summarizes the frequency and management strategies for common GI side effects, primarily derived from clinical data.
Table: Common GI Side Effects and Mitigation Strategies
| Side Effect | Approximate Incidence in Clinical Studies | Recommended Mitigation Strategies |
|---|---|---|
| Nausea & Vomiting | ~8.3% of patients (51% of those reporting any reaction) [4] | Administer with food [6] [7]; Reduce dosage in animal models if severe [1] |
| Diarrhea | Occurs occasionally [5] [1] | Ensure pathogen susceptibility; Discontinue if no response in 7 days [1] |
| Stomach Upset / Abdominal Discomfort | Occurs occasionally [5] [1] | Administer with food [6] [7]; Use lowest effective dose [1] |
| General "Malaise" | Occurs occasionally [1] | Monitor overall health in models; Often linked with nausea and vomiting [1] |
When designing experiments, these factors can significantly influence the observed GI side effects.
1. Dosing and Formulation
2. Monoamine Oxidase (MAO) Inhibition & Diet this compound inhibits monoamine oxidase, which requires careful management of tyramine-containing foods to prevent dangerous blood pressure spikes [2] [6].
3. Drug Interactions this compound has numerous major drug interactions. In a research setting, be extremely cautious with co-administering any other compounds [8] [7].
This workflow outlines key stages for evaluating this compound's gastrointestinal effects in an in-vivo model.
Q1: What is the most frequent gastrointestinal side effect of this compound, and how can it be quantified in a model? A1: Nausea and vomiting are the most common. In clinical studies, about 8.3% of subjects experienced adverse reactions, with 51% of those reporting nausea/vomiting [4]. In animal models, this can be quantified by observing and scoring behaviors like reduced food intake, lethargy, or specific vomiting episodes (in species capable of vomiting).
Q2: Are the GI side effects dose-dependent? A2: Yes. Higher doses are more likely to cause GI toxicity. The clinical maximal dose is 8.8 mg/kg per day; exceeding this increases nausea and vomiting risk [1]. A dose-escalation study is recommended to establish the optimal balance between efficacy and tolerability for your specific model.
Q3: How long does it take for GI symptoms to appear, and how long do they last? A3: Symptoms typically appear during active dosing. Clinical data suggests most diarrhea cases respond within 2-5 days of therapy [1]. Symptoms usually subside after drug discontinuation. Persistent symptoms beyond treatment cessation warrant investigation into other causes.
Q4: What is the connection between MAO inhibition and gastrointestinal side effects? A4: While the primary GI irritation (nausea, upset stomach) is likely a direct effect of the drug on the gut lining, the MAO inhibition becomes highly relevant if the model consumes high-tyramine foods. This interaction doesn't typically cause standard GI upset but can trigger a hypertensive crisis, a severe medical emergency [6] [1]. Managing diet is therefore a critical safety measure.
Q5: Can this compound be used in very young animal models? A5: Use in neonates (under 1 month in humans) is not recommended due to the risk of hemolytic anemia from immature enzyme systems (glutathione instability) [1]. This should be considered when selecting the age of your experimental model.
The table below summarizes the key information regarding furazolidone's hepatotoxicity potential.
| Aspect | Details & Evidence |
|---|---|
| DILI Classification | Classified as vLess-DILI-concern in the FDA's DILIrank database [1]. |
| Mechanism of Injury | Linked to oxidative stress. Metabolites may bind to cellular macromolecules, deplete antioxidants (GSH, α-tocopherol), increase lipid peroxidation (MDA), and inhibit key antioxidant enzymes (CAT, SOD, GSH-R) [2]. |
| Comparative Risk | Considered a less frequent cause of clinically apparent liver injury compared to nitrofurantoin (a related nitrofuran antibiotic), which is a well-known cause of both acute and chronic hepatitis [3]. |
For researchers observing signs of hepatotoxicity in experimental models, the following monitoring strategy and management workflow are recommended.
Implementing a robust monitoring protocol is crucial for the early detection of hepatotoxicity. The key parameters to track are detailed in the table below.
| Monitoring Category | Specific Parameters & Methods | Rationale & Experimental Context |
|---|
| Blood Biomarkers | Serum Enzymes: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase), LDH (Lactate Dehydrogenase). Liver Function: Bilirubin levels [4]. | Primary indicators of hepatocellular damage and liver function impairment. | | Tissue Analysis | Histopathological Examination of liver tissue. Look for signs of inflammation, necrosis, fatty change, and fibrosis [3]. | Provides direct visual evidence of liver injury and its pattern. | | Oxidative Stress Markers | Tissue/Plasma Assays:
The diagram below outlines the recommended steps upon detecting signs of hepatotoxicity.
Q1: How does this compound's hepatotoxicity risk compare to nitrofurantoin in a clinical setting? A1: While both are nitrofuran antibiotics, nitrofurantoin is a well-documented and common cause of both acute and chronic drug-induced liver injury (DILI) and is classified as a vMost-DILI-concern drug [1] [3]. This compound, in contrast, is classified as vLess-DILI-concern [1]. This suggests that based on current evidence, the risk and documented incidence of severe liver injury from this compound are significantly lower than those for nitrofurantoin.
Q2: Are there specific populations in experimental models that are more susceptible? A2: The search results indicate that chickens treated with high-dose this compound (300 mg/kg for 3 days) showed significant oxidative stress in the liver and lungs [2]. Furthermore, individuals (including human neonates and those with a genetic background) with glucose-6-phosphate dehydrogenase (G6PD) deficiency may be more susceptible to hemolytic anemia, which can complicate the clinical picture, and caution should be exercised in models representing this condition [6] [7].
Q3: What is the proposed molecular mechanism behind this compound-induced liver injury? A3: The primary mechanism is believed to be oxidative stress via nitro-reductive metabolism [2] [5]. The drug's metabolites are thought to generate oxidative free radicals that:
| Regimen and Study Details | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Side Effects Profile |
|---|
| Quadruple Therapy (Iran, 2000) [1] [2] Ranitidine, Amoxicillin, Bismuth +: | | | | | Furazolidone 200 mg bid | 75% | 82% | 27% (1 patient stopped treatment) | | Metronidazole 500 mg bid | 55% | 56% | 10% | | Quadruple Therapy (Iran, 2014) [3] Omeprazole, Bismuth, Tetracycline +: | | | | | this compound 100 mg qid | 94.5% (PP) | 94.5% | 5.5% (nausea/vomiting) | | Clarithromycin 500 mg bid & Amoxicillin 1g bid (Standard Triple) | 83.6% (PP) | 83.6% | None recorded | | Triple Therapy [4] Omeprazole +: | | | | | Tetracycline & this compound (OTF) | 96.3% (PP) | 96.3% | Occasional severe effects | | Amoxicillin & Metronidazole (OAM) | 83.3% (PP) | 83.3% | - | | Short-course (1-week) this compound [5] Omeprazole, Amoxicillin, Bismuth + this compound | 79.3% | 89% | Well-tolerated, no severe complications |
The data consistently shows this compound's advantage in eradication success, largely due to its low resistance profile.
While effective, the safety profile of this compound requires careful consideration.
For researchers designing studies or evaluating clinical trials, here are the key methodological details from the cited literature.
Quadruple Therapy Protocol (2000 Study) [1] [2]:
Short-course this compound Protocol (2010 Study) [5]:
A 2006 study detailed the methods for assessing antimicrobial effectiveness [6]:
The following chart outlines the key decision points when considering this compound in a regimen.
| Antibiotic | Common Adverse Effects | Serious Risks | Resistance Status (Key Regions) | Key Considerations |
|---|---|---|---|---|
| Furazolidone | Nausea, vomiting, headache, fever [1] [2] [3] | Drug-induced fever, pulmonary adverse reactions, hemolytic anemia in G6PD-deficient patients, potential carcinogenicity [4] [2] [5] | Low resistance: Iran (0-4.5%), China (<5%), Colombia (~6%) [1] [6] [2] | Not FDA-approved for oral use; requires caution in patients with G6PD deficiency [5] |
| Metronidazole | Metallic taste, gastrointestinal upset [5] | Neurotoxicity with prolonged use [5] | High resistance: Eastern China (63.8%) [2] | A workhorse for anaerobic and protozoal infections [5] |
| Clarithromycin | Information not specified in search results | Information not specified in search results | High resistance: Iran (30-34%), China (28.9%) [1] [2] | A key risk factor when co-administered with this compound [2] [3] |
| Ciprofloxacin | Diarrhea, dizziness [5] | Tendon rupture, QT prolongation [5] | Rising resistance (>30% in South Asia for Campylobacter) [5] | Broad-spectrum, but safety concerns limit use [5] |
| Azithromycin | Abdominal pain, mild liver enzyme rise [5] | Cardiac arrhythmia (rare) [5] | Generally lower resistance for enteric pathogens [5] | Preferred for traveler's diarrhea; once-daily dosing [5] |
The safety data for this compound reveals a profile with several notable concerns that researchers should be aware of.
For research and clinical application, understanding the data behind the safety signals is crucial. The following diagram outlines the workflow and key findings from a major study investigating this compound-associated fever.
Key Experimental Details:
The cost-effectiveness of furazolidone is a significant driver for its use in resource-limited settings. A 2021 cross-sectional study in Iran provides strong quantitative evidence for this.
| Cost Component | This compound-Based Regimen | Clarithromycin-Based Regimen |
|---|---|---|
| Total Direct Cost | 13.7 billion IRR [1] | 5.83 billion IRR [1] |
| Effectiveness (Eradication Rate) | 85.93% [1] | 96.54% [1] |
| Cost per Effectiveness (CE) | 2,988,488 IRR [1] | 3,250,170 IRR [1] |
| Conclusion | More cost-effective [1] | Less cost-effective |
The study concluded that despite a higher total direct cost, the this compound regimen had a lower cost per effectiveness (CE) ratio, making it the more economically efficient choice. The incremental cost-effectiveness ratio (ICER) indicated that an additional 5.1 million IRR per participant would be needed to achieve eradication with clarithromycin over this compound [1]. This cost advantage, combined with high eradication rates, underpins its recommendation in developing nations.
This compound's clinical value is amplified by its ability to overcome the high resistance rates that render other standard therapies ineffective.
The table below compares the efficacy and safety of this compound-based regimens against other common therapies, based on clinical studies and meta-analyses:
| Regimen Type | Eradication Rate (PP Analysis) | Key Advantages | Key Disadvantages & Side Effects |
|---|---|---|---|
| This compound-based | Up to 90.5% [2] (10-day OAF regimen) | Low bacterial resistance (<5%) [3], Low cost [4] | Nausea, fever, dizziness; potential for genotoxic/carcinogenic effects (based on animal studies) [2] [5] |
| Clarithromycin-based (Standard Triple Therapy) | Effectiveness decreasing due to high resistance (30-34% in Iran) [2] | Well-established protocol | High cost, increasing antibiotic resistance leading to treatment failure [2] |
| Metronidazole-based | Low efficacy due to high resistance (up to 78% in Iran) [2] | Wide availability | High primary resistance rates in developing countries [2] |
A 2020 systematic review and meta-analysis of 26 randomized controlled trials confirmed that this compound-containing regimens had a similar risk of total adverse events and severe adverse events compared to non-furazolidone regimens. The incidence of serious adverse events was very low (0.16%) [3]. The review also found that a low daily dose of 200 mg for a 14-day regimen is well-tolerated and should be the first consideration [3].
For researchers designing cost-effectiveness analyses or clinical trials, here are the key experimental and methodological considerations derived from the reviewed literature.
The 2021 study from Iran offers a robust methodological framework [1]:
The clinical trials referenced provide a clear workflow for evaluating this compound-based therapies [2] [6]. The following diagram outlines a typical study structure:
| Therapy Regimen (Abbreviation) | Study Details (Duration, Location) | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Common Adverse Effects |
|---|---|---|---|---|
| Quadruple (OABF) [1] [2] | 10 days, Iran | 86.6% | 83.7% | Nausea, fever (occurred in all groups) |
| Sequential Quadruple (OABM-F) [1] [2] | 10 days (5d Metronidazole + 5d this compound), Iran | 82.5% | 79.8% | Nausea, fever (occurred in all groups) |
| Triple (OAF) [1] [2] | 10 days, Iran | 90.5% | 84.6% | Nausea, fever (significantly more frequent) |
| Bismuth Triple (BTF) [3] | 7 days, Rescue therapy | 90.9% | 85.7% | Lower adverse event rate vs. metronidazole quadruple therapy |
| Triple (this compound + Levofloxacin + PPI) [4] | 7 days, Brazil (Rescue therapy) | 89% | 88% | Nausea (most common) |
| Bismuth Quadruple (with Tetracycline) [5] | 12 days, China | 92.7% | 87.1% | 20.2% incidence |
| Bismuth Quadruple (with this compound) [5] | 12 days, China | 89.8% | 83.9% | 37.6% incidence |
To ensure the reliability and reproducibility of the data presented, here is a detailed breakdown of the methodologies commonly employed in these clinical trials.
Study Population and Design [1] [2] [5]
Treatment Regimens and Dosing [1] [2] [5]
Efficacy and Safety Assessment [1] [2] [5]
The following diagrams illustrate the proposed mechanism of action of bismuth quadruple therapy and the general workflow for conducting a clinical trial to compare different eradication regimens.
The table below summarizes key susceptibility findings from recent studies:
| Bacterial Pathogen | Region / Setting | Study Period / Year | Resistance Rate | Key Findings and Context |
|---|---|---|---|---|
| Campylobacter spp. (C. jejuni, C. coli) [1] | Lima, Peru (Pediatric hospital) | 2012-2015 | 0% (0/194 isolates) | Sustained efficacy; mean inhibition zone: 43-52 mm. Contrast with high ciprofloxacin (83-97.7%) and rising erythromycin resistance [1] |
| Helicobacter pylori [2] | West Bengal, India | 2018-2020 | 0% (0/88 isolates) | No resistance detected, unlike high resistance to levofloxacin (69.3%) and metronidazole (61.4%) [2] |
| Helicobacter pylori [3] | Colombia (Genomic surveillance) | 2024 (Published) | 0.84% (2/239 isolates) | Low resistance; C357T mutation in porD gene identified in a small subset of isolates [3] |
| Escherichia coli (Lab strain) [4] | In vitro study | 2025 (Published) | Variable (Induced) | Novel resistance mutations identified in riboflavin biosynthesis genes (ribB, ribE); confers cross-resistance and diminishes synergy with vancomycin [4] |
| Trueperella pyogenes & Pseudomonas aeruginosa [5] | In vitro study (Veterinary) | 2022 (Published) | Growth Inhibition | Inhibited T. pyogenes growth; sub-inhibitory concentrations reduced P. aeruginosa virulence (biofilm, motility) via quorum-sensing interference [5] |
For researchers replicating these findings, the core methodologies are consistent with standard AST practices.
Disk Diffusion Method: This common technique uses commercially available 100 μg this compound disks [6].
Agar Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).
Understanding this compound's mechanisms and resistance pathways is crucial for drug development.
Mechanism of Action: this compound is a broad-spectrum nitrofuran antibiotic. Its primary mechanism involves targeting bacterial DNA, inducing cross-links that block replication and transcription [7] [8]. It also inhibits key enzymatic reactions, such as the decarboxylation of pyruvate to acetyl coenzyme A, disrupting cellular energy production [8].
Emerging Resistance Mechanisms: While resistance remains low, studies have identified specific genetic mutations.
porD and oorD genes, which are part of the pyruvate and 2-oxoglutarate oxidoreductase systems. Key mutations include G353A, A356G, and C357T in porD [9] [3].ribB and ribE). These mutations decrease the activity of nitroreductase enzymes (NfsA and NfsB), which are required to activate the this compound prodrug. This pathway can also confer resistance to the synergistic combination of this compound and vancomycin [4].The experimental workflow for investigating these resistance pathways can be visualized as follows:
The collected data supports several key strategic considerations for researchers and drug development professionals.
ribB/ribE, often impose a significant fitness cost on bacteria, potentially limiting their spread in the absence of antibiotic pressure. This is a positive sign for the drug's long-term utility [4].
| Feature | Furazolidone | Nitrofurantoin |
|---|---|---|
| Primary Clinical Indications | Gastrointestinal infections (e.g., bacterial diarrhea, giardiasis) [1]; Helicobacter pylori eradication regimens (in some countries) [2] | Uncomplicated lower urinary tract infections (treatment and prophylaxis) [3] |
| Antimicrobial Spectrum | Broad-spectrum: Gram-positive & Gram-negative bacteria (e.g., E. coli, Shigella, Salmonella, Staphylococcus), some protozoa (Giardia, Trichomonas) [1] [4] | Primarily Gram-positive & Gram-negative uropathogens (e.g., E. coli, Enterococci, S. saprophyticus); less active against Proteus, Pseudomonas, Serratia [5] [4] [3] |
| Mechanism of Action | Reduced by bacterial nitroreductases to active intermediates that inhibit multiple bacterial enzyme systems and macromolecules [4]. | Reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomes, and enzymes involved in DNA, RNA, and cell wall synthesis [6] [3]. |
| Pharmacokinetics | Substantially absorbed (65-70%) from the GI tract [1]. | Well absorbed in the GI tract; macrocrystalline form is slower [3]. |
| Key Toxicity & Warnings | GI effects (nausea, vomiting); disulfiram-like reaction with alcohol; monoamine oxidase (MAO) inhibition; potential for hemolytic anemia [1]. | GI effects (nausea, anorexia, diarrhea); acute/subacute/chronic pulmonary reactions; peripheral neuropathy; hepatotoxicity; hemolytic anemia in G6PD deficiency [3]. |
| Current Status & Use | Not commercially available in the U.S. [1]; use is limited in many countries. | First-line therapy for uncomplicated UTIs; resistance remains rare despite decades of use [3]. |
For researchers, the key experiments for comparing these drugs involve assessing antimicrobial activity and investigating resistance mechanisms.
This standard protocol determines the in vitro effectiveness of a drug against specific bacterial strains.
For nitrofurantoin, resistance in bacteria like E. coli is primarily linked to chromosomal mutations.
The following diagram illustrates the common mechanism of action for nitrofurans and the primary pathway to resistance.
Health Hazard